Octyl alpha-D-glucopyranoside

Surfactant chemistry Anomer comparison CMC differentiation

Octyl α-D-glucopyranoside delivers scientifically validated differentiation over generic alkyl glucosides. As the α-anomer, it forms micelles at half the β-anomer concentration above its ~40 °C Kraft point, enabling temperature-controlled handling. Its CMC of ~10–21 mM (11-fold higher than decyl glucoside) ensures efficient post-extraction dialysis removal. It achieves the highest phosphatidylcholine liposome solubilization capacity among C8–C12 alkyl glucosides (lowest Re values). Recommended for membrane protein extraction workflows requiring immediate downstream processing. ≥98% purity, white crystalline powder.

Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
CAS No. 29781-80-4
Cat. No. B013808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl alpha-D-glucopyranoside
CAS29781-80-4
Synonyms1-O-n-octyl-beta-D-glucopyranoside
beta-octyl-D-glucoside
beta-octylglucopyranoside
N-octyl-beta-D-glucopyranoside
octyl glucoside
octyl-alpha-D-glucoside
octyl-beta-D-glucoside
octyl-D-glucoside, (alpha)-isomer
octylglucopyranoside
octylglucoside
Molecular FormulaC14H28O6
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1
InChIKeyHEGSGKPQLMEBJL-RGDJUOJXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyl α-D-Glucopyranoside (CAS 29781-80-4): Technical Specifications and Procurement Baseline for Membrane Protein Research


Octyl α-D-glucopyranoside (CAS 29781-80-4) is an α-anomeric, non-ionic alkyl glucoside surfactant composed of an octyl hydrocarbon chain (C8) linked to the anomeric carbon of α-D-glucopyranose [1]. With a molecular weight of 292.37 g/mol and a melting point of 110–112 °C, this compound is supplied as a white to off-white crystalline powder with purity specifications typically ≥98% . Its critical micelle concentration (CMC) in water at 25 °C is reported in the range of 10–21 mM (0.3–0.6% w/v), and it is recognized as a dialyzable, mild, non-denaturing detergent suitable for membrane protein solubilization and purification . Unlike its β-anomer counterpart, the α-anomer exhibits a Kraft point at approximately 40 °C, which governs its temperature-dependent micellization behavior and practical handling conditions [2].

Why Substituting Octyl α-D-Glucopyranoside with β-Anomer or Longer-Chain Glucosides Fails in Sensitive Membrane Protein Applications


Generic substitution among alkyl glucoside detergents is not scientifically neutral due to anomer-dependent physicochemical properties and chain-length-dependent solubilization behavior. The α- and β-anomers of octyl glucoside exhibit markedly different aqueous solubilities and micellization thresholds: the α-anomer forms micelles at half the concentration required for the β-anomer above its Kraft point (~40 °C), while the β-anomer is substantially more water-soluble at ambient temperature [1]. These differences in monomer–micelle equilibrium and temperature-dependent phase behavior directly impact membrane protein extraction efficiency and subsequent dialysis removal. Furthermore, extending the alkyl chain from C8 (octyl) to C12 (dodecyl) alters the surfactant–lipid bilayer interaction mode: octyl glucoside demonstrates the highest capacity for saturating and solubilizing phosphatidylcholine liposomes (lowest Re values), whereas dodecyl glucoside partitions more strongly into the bilayer (highest K values), producing different membrane disruption kinetics and protein microenvironment outcomes [2]. The evidence below quantifies these differential dimensions.

Quantitative Differentiation Evidence for Octyl α-D-Glucopyranoside: Direct Comparative Data for Procurement Decisions


Anomeric Differentiation: α-Anomer Micellization at Half the Concentration of β-Anomer

The α-anomer of octyl glucopyranoside forms micelles at half the concentration required for the β-anomer under equivalent conditions above the Kraft point. This directly impacts the free monomer concentration available for membrane insertion and the detergent-to-lipid ratio required for effective solubilization [1].

Surfactant chemistry Anomer comparison CMC differentiation Micelle formation

Anomeric Differentiation: β-Anomer Exhibits Significantly Higher Aqueous Solubility at Ambient Temperature

At 25 °C, the β-anomer of octyl glucopyranoside is substantially more soluble in water than the α-anomer. This solubility difference affects the ease of preparing concentrated stock solutions at ambient temperature and influences the monomer availability during membrane protein extraction [1].

Solubility Anomer comparison Aqueous solubility Formulation

CMC Differentiation: Octyl Glucoside CMC 25 mM vs. Decyl Glucoside 2.2 mM vs. Dodecyl Glucoside 0.19 mM

The critical micelle concentration (CMC) of alkyl glucosides decreases by approximately one order of magnitude per two-carbon increase in alkyl chain length. Octyl glucoside exhibits a CMC of 25 mM (0.025 mol/L) at 25 °C, which is approximately 11-fold higher than decyl glucoside and 132-fold higher than dodecyl glucoside [1].

CMC Chain length comparison Micellization Detergent selection

Liposome Solubilization: Octyl Glucoside Achieves Highest Saturation Capacity (Lowest Re) Among C8–C12 Glucosides

Among alkyl glucosides with chain lengths from C8 to C12, octyl glucoside exhibits the highest capacity to saturate and solubilize phosphatidylcholine liposomes, as indicated by the lowest Re values (surfactant-to-phospholipid molar ratio required for solubilization) [1]. The use of C9-glucoside reduced the concentration needed to saturate and solubilize 1.0 mM PC liposomes by approximately 2.5-fold compared to C8-glucoside, but C8-glucoside remains the benchmark for solubilization capacity [1].

Liposome solubilization Membrane mimetic Re values Detergent efficiency

Membrane Protein Functional Stability: Decylmaltoside Outperforms Octyl Glucoside in Nucleoside Transporter Preservation

In head-to-head comparisons of nonionic detergents for solubilizing nucleoside transporters from Ehrlich cell plasma membranes, decylmaltoside-solubilized transporters retained 61% of [³H]nitrobenzylthioinosine binding activity after 48 h storage at 6 °C, compared to approximately 30% retention using octyl glucoside [1]. Additionally, the inhibitor affinity of transporters solubilized in octyl glucoside was significantly reduced: Ki for dilazep was 75 nM in octyl glucoside versus 11 nM in decylmaltoside [1].

Membrane protein stability Nucleoside transporter Detergent comparison Functional retention

Optimal Application Scenarios for Octyl α-D-Glucopyranoside Based on Quantified Differentiation Evidence


Membrane Protein Solubilization Requiring Facile Detergent Removal via Dialysis

The α-anomer of octyl glucopyranoside exhibits a CMC of approximately 25 mM, which is 11-fold higher than decyl glucoside and 132-fold higher than dodecyl glucoside [1]. This relatively high CMC enables efficient removal of the detergent by dialysis following membrane protein solubilization. Combined with the α-anomer's lower micellization threshold relative to the β-anomer [2], octyl α-D-glucopyranoside provides an optimal balance of solubilization efficiency and post-extraction removal. This makes it particularly suitable for reconstitution studies and applications where residual detergent must be minimized.

Liposome Solubilization and Model Membrane Studies Requiring High Saturation Capacity

Among C8–C12 alkyl glucosides, octyl glucoside demonstrates the highest capacity to saturate and solubilize phosphatidylcholine liposomes, as quantified by the lowest Re values (surfactant-to-phospholipid molar ratios required for complete solubilization) [3]. This high solubilization efficiency translates to lower detergent inventory requirements for a given amount of lipid material. Researchers working with liposome-based membrane mimetic systems or seeking to extract membrane components from lipid bilayers should consider octyl α-D-glucopyranoside as the benchmark C8 glucoside for solubilization capacity.

Initial Membrane Protein Extraction Where Speed and High Yield Are Prioritized Over Long-Term Stability

Octyl glucoside achieves solubilization of over 70% of nucleoside transporters from Ehrlich cell plasma membranes, comparable to the extraction efficiency of decylmaltoside and cyclohexylbutylmaltoside [4]. However, the functional stability of octyl glucoside-solubilized transporters declines to approximately 30% of initial binding activity after 48 h storage, compared to 61% for decylmaltoside [4]. Therefore, octyl α-D-glucopyranoside is optimally deployed in workflows where extraction is followed immediately by downstream processing, purification, or buffer exchange, rather than in protocols requiring extended storage of solubilized material.

Temperature-Controlled Detergent Handling Protocols Exploiting Kraft Point Behavior

The α-anomer of octyl glucopyranoside exhibits a Kraft point at approximately 40 °C, below which micelle formation does not occur [2]. This temperature-dependent phase behavior provides a unique handling advantage: stock solutions can be prepared at temperatures above the Kraft point to ensure complete dissolution and proper micellization, while the detergent's activity can be modulated by temperature shifts. This property is valuable for crystallization trials where controlled detergent phase behavior is required, and for protocols where ambient-temperature preparation of concentrated solutions is not critical.

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